Unveiling the Potential of Boc-NH-PEG1-CH2COOH: A Technical Guide for Advanced Drug Development
Unveiling the Potential of Boc-NH-PEG1-CH2COOH: A Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of Boc-NH-PEG1-CH2COOH, a heterobifunctional linker integral to the advancement of sophisticated biomedical applications. Tailored for researchers, chemists, and professionals in the field of drug development, this document elucidates the core properties, experimental applications, and underlying chemical principles of this versatile molecule.
Core Properties of Boc-NH-PEG1-CH2COOH
Boc-NH-PEG1-CH2COOH, also known as N-Boc-2-(2-aminoethoxy)acetic acid, is a valuable building block in chemical synthesis, particularly in the realm of bioconjugation and the development of complex therapeutic agents.[1][2] Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This configuration offers the strategic advantage of sequential and controlled conjugation to other molecules.[3]
The Boc (tert-butyloxycarbonyl) protecting group provides a stable shield for the amine functionality, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent reactions.[2] The terminal carboxylic acid can be activated to react with primary amines on various biomolecules, such as proteins and peptides, forming a stable amide bond.[4] The inclusion of the short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-NH-PEG1-CH2COOH, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 142929-49-5 | [1][5][6] |
| Molecular Formula | C9H17NO5 | [1][5][6] |
| Molecular Weight | 219.24 g/mol | [1][5][6] |
| Appearance | White to off-white solid or viscous liquid | [7][8] |
| Purity | ≥95% | [5][6] |
| Solubility | Soluble in DMSO and other organic solvents | [9] |
| SMILES Code | O=C(O)COCCNC(OC(C)(C)C)=O | [1] |
| InChI Key | UPBQMAHYLWJGDW-UHFFFAOYSA-N | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity of Boc-NH-PEG1-CH2COOH.
| Condition | Duration | References |
| -20°C | Long-term storage (months to years) | [7][9] |
| -80°C (in solvent) | Up to 6 months | [9] |
| Room Temperature | Suitable for short-term shipping in the continental US | [9] |
It is recommended to keep the compound in a dry environment and avoid exposure to light for long-term storage.[5][6]
Applications in Drug Discovery and Development
Boc-NH-PEG1-CH2COOH is a key component in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[9][10][11]
PROTAC Linkers
As a PEG-based PROTAC linker, Boc-NH-PEG1-CH2COOH connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[9] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this molecule functions as a cleavable linker to attach a cytotoxic drug to an antibody.[7][10][11] The antibody directs the conjugate to a specific target, such as a cancer cell, where the linker is cleaved, releasing the cytotoxic payload.
Experimental Protocols
The following sections provide generalized experimental procedures for the use of Boc-NH-PEG1-CH2COOH in bioconjugation.
Activation of the Carboxylic Acid Moiety
To conjugate Boc-NH-PEG1-CH2COOH to a primary amine-containing molecule, the carboxylic acid group must first be activated. A common method involves the use of carbodiimide (B86325) chemistry.
Materials:
-
Boc-NH-PEG1-CH2COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Activation Buffer (e.g., MES, pH 4.5-6.0)
Procedure:
-
Dissolve Boc-NH-PEG1-CH2COOH in the activation buffer.
-
Add a molar excess of EDC and NHS to the solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
Conjugation to a Primary Amine
The activated NHS ester of Boc-NH-PEG1-CH2COOH can then react with a primary amine on a target molecule.
Materials:
-
Activated Boc-NH-PEG1-CH2COOH solution
-
Primary amine-containing molecule (e.g., protein, peptide) in a suitable buffer
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris, glycine)
Procedure:
-
Immediately add the activated Boc-NH-PEG1-CH2COOH solution to the solution containing the primary amine.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted reagents and byproducts.
Deprotection of the Boc Group
Following conjugation, the Boc protecting group can be removed to expose the primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 25-50% TFA).
-
Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., mass spectrometry) to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[3]
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental processes involving Boc-NH-PEG1-CH2COOH.
Caption: General workflow for the bioconjugation and deprotection of Boc-NH-PEG1-CH2COOH.
Caption: Simplified overview of PROTAC synthesis using Boc-NH-PEG1-CH2COOH.
References
- 1. Boc-NH-PEG1-CH2COOH | Carbamates | Ambeed.com [ambeed.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 5. Boc-NH-PEG1-CH2COOH | CAS:142929-49-5 | Biopharma PEG [biochempeg.com]
- 6. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 7. apexbt.com [apexbt.com]
- 8. purepeg.com [purepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. medchemexpress.com [medchemexpress.com]
